molecular formula C17H18FN3O3 B2805529 2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034399-36-3

2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2805529
CAS No.: 2034399-36-3
M. Wt: 331.347
InChI Key: JNFAALWYDRRHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound featuring a ketone core linked to a 4-fluorophenoxy group and a piperidine ring substituted with a pyrimidin-4-yloxy moiety. Its structural complexity arises from the combination of aromatic, heterocyclic, and ether functionalities, which are common in bioactive molecules targeting enzymes or receptors. The fluorophenoxy group enhances metabolic stability and lipophilicity, while the pyrimidinyloxy-piperidine moiety may facilitate hydrogen bonding interactions, a critical feature in drug design .

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-13-3-5-14(6-4-13)23-11-17(22)21-9-1-2-15(10-21)24-16-7-8-19-12-20-16/h3-8,12,15H,1-2,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFAALWYDRRHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)F)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrimidine moiety, and a fluorophenoxy group. Its chemical formula is C17H19FN2O3C_{17}H_{19}FN_2O_3, and it has a molar mass of approximately 332.35 g/mol. The presence of fluorine in the structure is significant as it can enhance the lipophilicity and bioavailability of the compound.

The biological activity of 2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can be attributed to its interaction with various molecular targets:

  • Cancer Therapy : The compound exhibits potential anticancer properties by inhibiting key enzymes involved in cancer progression, such as IKKβ (IκB kinase β), which plays a crucial role in the NF-κB signaling pathway. This inhibition can lead to reduced inflammation and tumor growth .
  • Neuroprotective Effects : Similar compounds have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby enhancing cholinergic transmission .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone based on available literature:

Activity Target/Mechanism Effect Reference
AnticancerIKKβ inhibitionReduced cell proliferation in cancer models
NeuroprotectionAChE/BuChE inhibitionImproved cognitive function
CytotoxicityApoptosis inductionIncreased apoptosis in tumor cells

Case Studies

Several studies have explored the efficacy of similar compounds with piperidine and pyrimidine structures:

  • Study on Anticancer Activity : A study demonstrated that derivatives with similar structures exhibited enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Neuroprotective Study : Research indicated that compounds with AChE inhibitory activity showed promise in improving symptoms in animal models of Alzheimer's disease. These compounds enhanced synaptic transmission and neuroplasticity, suggesting potential therapeutic applications for cognitive disorders .

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the piperidine ring and the ethanone-linked aromatic groups:

  • Methanesulfonyl-substituted analogs (e.g., EP 1 808 168 B1 derivatives): Incorporate methanesulfonyl and fluoro-phenyl groups, increasing steric bulk and acidity compared to the fluorophenoxy group in the target compound .
  • Piperazine-based analogs (e.g., 2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone): Replace piperidine with piperazine, introducing an additional nitrogen atom, which enhances basicity and alters receptor binding .

Physicochemical Properties

  • Lipophilicity: The fluorophenoxy group reduces logP compared to non-fluorinated analogs (e.g., 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone in ), enhancing aqueous solubility .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Features
Target Compound ~375.3 4-Fluorophenoxy, Pyrimidin-4-yloxy 2.1 High hydrogen-bonding capacity
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone ~235.3 4-Fluorophenyl 2.8 Simpler structure, higher lipophilicity
Tetrazole Analogs () ~300–350 Tetrazole, Aryl 2.5–3.0 Enhanced metabolic stability
EP 1 808 168 B1 Derivatives () ~450–500 Methanesulfonyl, Fluoro-pyrimidine 1.8–2.3 Increased steric bulk, kinase inhibition
Piperazine-based Analogs () ~320–380 Trifluoromethylphenyl, Piperazine 2.4–2.9 Higher basicity, GPCR modulation

Research Findings and Implications

  • Receptor Affinity : Pyrimidinyloxy-piperidine derivatives (e.g., EP 1 808 168 B1) show activity in kinase inhibition, suggesting the target compound may share similar applications .
  • Metabolic Stability: Fluorine substitution (4-fluorophenoxy) reduces oxidative metabolism compared to non-fluorinated analogs, as seen in safety data for related compounds .
  • Safety Profile: Like 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone, the target compound is likely restricted to research use due to uncharacterized toxicity .

Q & A

Q. What are the standard synthetic routes for 2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of 4-fluorophenol with a halogenated ethanone intermediate to form the phenoxy-ethanone backbone.
  • Step 2: Functionalization of the piperidine ring with a pyrimidinyloxy group via nucleophilic substitution under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Step 3: Purification via column chromatography or recrystallization to isolate the final product.
    Key challenges include optimizing reaction yields for sterically hindered intermediates and minimizing byproducts during piperidine ring modification .

Q. How is this compound analytically characterized in research settings?

Common techniques include:

  • Nuclear Magnetic Resonance (NMR): To confirm the presence of fluorophenyl (δ 7.0–7.5 ppm) and pyrimidinyloxy protons (δ 8.3–8.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (theoretical MW: ~345.4 g/mol) and fragmentation patterns .
  • HPLC-Purity Analysis: To ensure >95% purity, critical for biological assays .

Q. What is the hypothesized mechanism of action for this compound?

While not fully elucidated, preliminary studies suggest:

  • Target Engagement: Interaction with kinase domains or G-protein-coupled receptors (GPCRs) due to structural similarity to known inhibitors (e.g., pyrimidine-based kinase inhibitors) .
  • Methodological Approaches: Computational docking (using AutoDock Vina) and competitive binding assays (e.g., fluorescence polarization) are recommended to validate targets .

Advanced Research Questions

Q. How can researchers design analogs to explore structure-activity relationships (SAR)?

  • Functional Group Modifications:
    • Replace the 4-fluorophenoxy group with other halogens (e.g., Cl, Br) to assess electronic effects on binding .
    • Substitute pyrimidin-4-yloxy with quinolinyl or pyridinyl groups to evaluate steric influences .
  • Synthetic Strategy: Use parallel synthesis or combinatorial chemistry to generate a library of derivatives .
  • Biological Testing: Prioritize analogs with improved LogP values (predicted via ChemAxon) for enhanced membrane permeability .

Q. How to resolve contradictions in reported physicochemical data (e.g., LogP, solubility)?

  • LogP Discrepancies: Compare experimental values (via shake-flask method) with computational predictions (e.g., XLogP3) to identify systematic errors .
  • Solubility Challenges: Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles (via antisolvent precipitation) for in vitro assays .
  • Thermal Stability: Perform differential scanning calorimetry (DSC) to confirm melting points and polymorphic forms .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Kinase Inhibition: Use ADP-Glo™ assays to measure IC50 values against recombinant kinases (e.g., EGFR, VEGFR2) .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Off-Target Effects: Profile against cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic interference .

Q. How to assess stability under physiological conditions?

  • pH Stability: Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via LC-MS over 24 hours .
  • Light Sensitivity: Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines) .
  • Oxidative Stress: Add hydrogen peroxide (0.3% v/v) to simulate oxidative environments and quantify degradation products .

Q. What strategies optimize pharmacokinetic (PK) properties for in vivo studies?

  • Absorption: Use Caco-2 cell monolayers to predict intestinal permeability; consider prodrug approaches for low-bioavailability analogs .
  • Metabolism: Perform microsomal stability assays (human liver microsomes) to identify metabolic hotspots (e.g., piperidine N-oxidation) .
  • Half-Life Extension: Introduce deuterium at labile positions (e.g., methoxy groups) to slow CYP-mediated clearance .

Q. How to evaluate potential toxicity in early-stage research?

  • In Vitro Tox Screens:
    • Hepatotoxicity: Primary hepatocyte viability assays (e.g., ATP content).
    • Cardiotoxicity: hERG channel inhibition assays (patch-clamp electrophysiology) .
  • Genotoxicity: Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.